molecular formula C13H13NO2 B1299889 1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid CAS No. 65473-92-9

1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid

Cat. No. B1299889
CAS No.: 65473-92-9
M. Wt: 215.25 g/mol
InChI Key: TWKHIBUROIJSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08895558B2

Procedure details

To the solution of Ethyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid (3 g, 13 mmol) in EtOH (50 ml) was added NaOH (1.6 g, 39 mmol) at room temperature. The reaction mixture was refluxed for 1 day with LC-MS monitoring. After reaction complete, EtOH was evaporated under reduced pressure. Water (50 ml) was added and washed aqueous layer with diethyl ether twice. 1N HCl solution was added to aqueous layer until pH<3. And extraction was accomplished with EtOAc. Organic layer was dried with MgSO4 and evaporated in vacuo to provide title compound (2.6 g, 95%) as yellow soild. Without further purification, acid was used for the reaction of amide coupling.
Name
Ethyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
C([C:3]1[C:4]([C:16]([OH:18])=[O:17])=[C:5]([CH3:15])[N:6]([CH3:14])[C:7]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)C.[OH-].[Na+]>CCO>[CH3:14][N:6]1[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:3][C:4]([C:16]([OH:18])=[O:17])=[C:5]1[CH3:15] |f:1.2|

Inputs

Step One
Name
Ethyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid
Quantity
3 g
Type
reactant
Smiles
C(C)C=1C(=C(N(C1C1=CC=CC=C1)C)C)C(=O)O
Name
Quantity
1.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 1 day with LC-MS monitoring
Duration
1 d
CUSTOM
Type
CUSTOM
Details
After reaction complete
CUSTOM
Type
CUSTOM
Details
EtOH was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Water (50 ml) was added
WASH
Type
WASH
Details
washed aqueous layer with diethyl ether twice
ADDITION
Type
ADDITION
Details
1N HCl solution was added to aqueous layer until pH<3
EXTRACTION
Type
EXTRACTION
Details
And extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic layer was dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN1C(=C(C=C1C1=CC=CC=C1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.